2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide is a useful research compound. Its molecular formula is C17H25NO4S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15042945 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity and Material Stabilization
Hydroxyl-Terminated Polybutadiene-Bound Phenol Derivatives for Aging Resistance
A novel polymeric antioxidant, hydroxyl-terminated polybutadiene-bound 2,2-thiobis(4-methyl-6-tert-butylphenol), demonstrates significant thermal stability and aging resistance in natural rubber vulcanizates. This suggests that phenol derivatives, particularly those with tert-butyl groups, can enhance material durability against thermal and oxidative degradation (Wang et al., 2012).
Catalytic Activities
Nickel(II) Complexes with Phenol-Based Ligands in Catecholase Activity
Studies on nickel(II) complexes with phenol-based "end-off" compartmental ligands show significant catecholase-like activity, facilitating the aerobic oxidation of catechols to quinones. This indicates the potential catalytic utility of tert-butylphenoxy compounds in oxidation reactions, mimicking enzymatic activities for industrial applications (Ghosh et al., 2014).
Biodegradation of Environmental Pollutants
Bioremediation of Bisphenol A using Laccase
Research into the degradation of Bisphenol A, a structurally related compound to "2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide", by laccase in a reverse micelle system highlights the potential for employing similar enzymes in the bioremediation of environmental pollutants. This approach can be particularly effective for compounds with phenolic structures, suggesting a research direction for understanding the environmental fate and degradation of tert-butylphenoxy derivatives (Chhaya & Gupte, 2013).
Molecular Mechanisms and Environmental Interactions
Mechanisms of Action and Environmental Fate of Phenolic Compounds
While studies directly investigating "this compound" are scarce, research on bisphenol A and other phenolic antioxidants provides insights into the molecular mechanisms, human exposure, and toxicity. These studies are crucial for understanding how similar compounds might interact with biological systems and their fate in the environment (Wetherill et al., 2007).
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12(16(19)18-14-9-10-23(20,21)11-14)22-15-7-5-13(6-8-15)17(2,3)4/h5-8,12,14H,9-11H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMFKHHPZCLVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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